Product packaging for Quinoxalino[2,3-b]phenazine(Cat. No.:CAS No. 258-67-3)

Quinoxalino[2,3-b]phenazine

Cat. No.: B12349049
CAS No.: 258-67-3
M. Wt: 282.3 g/mol
InChI Key: JNWYCDPQNQHNQS-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles and their Significance in Contemporary Chemistry

Fused nitrogen heterocycles are organic compounds characterized by the fusion of two or more rings, where at least one ring contains a nitrogen atom. These structures are ubiquitous in nature and are central to the architecture of many biologically active molecules and functional materials. nih.gov Their significance stems from their rigid, planar structures and tunable electronic properties, which can be finely adjusted through synthetic modification.

Beyond their pharmaceutical applications, fused nitrogen heterocycles are integral to the development of advanced organic materials. chim.it Their extended π-conjugated systems give rise to interesting photophysical and electrochemical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. mdpi.com The ability to tailor their absorption and emission spectra, as well as their charge transport characteristics, has driven extensive research in this area. mdpi.com

Nomenclature and Structural Variants of Quinoxalino[2,3-b]phenazine

The parent compound, this compound, also known by the trivial name flourindine, possesses the chemical formula C₁₈H₁₀N₄. nih.gov Its structure consists of a quinoxaline (B1680401) ring fused to a phenazine (B1670421) ring system. The numbering of the heterocyclic system is crucial for unambiguously identifying substituted derivatives.

Several structural isomers and derivatives of this compound have been reported, each with distinct properties. These include:

Dihydroquinoxalino[2,3-b]phenazines: The addition of hydrogen atoms to the parent structure results in dihydro derivatives. For example, 5,12-dihydrothis compound (B120551) is a known isomer. The position of hydrogenation significantly impacts the electronic structure and properties of the molecule. arkat-usa.org

Substituted Derivatives: A wide variety of substituted quinoxalino[2,3-b]phenazines have been synthesized. These substitutions can be at various positions on the fused ring system and can involve different functional groups, such as alkyl, aryl, or halogen groups. arkat-usa.orgucy.ac.cy For instance, 5,7-disubstituted and 5,12-disubstituted derivatives have been subjects of detailed study. arkat-usa.org

Related Fused Systems: The core this compound structure can be further fused with other rings, leading to more complex heterocyclic systems. An example is indolo[2,3-b]quinoxaline, which incorporates an indole (B1671886) moiety.

It is important to note that the parent this compound system itself is not known to exist in a stable form. arkat-usa.org However, its dihydro and substituted derivatives are well-characterized. arkat-usa.org

Historical Context and Resurgence of Research Interest

The chemistry of quinoxalines, the building blocks of the title compound, dates back to 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg. mdpi.comencyclopedia.pub The initial synthesis involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub Early research into this compound derivatives was reported over a century ago, with the preparation of 5,7-diphenyl-5H,12H-quinoxalino[2,3-b]phenazine. arkat-usa.org

For a considerable period, research into this specific heterocyclic system was sporadic. However, a resurgence of interest has been noted in recent years. arkat-usa.org This renewed focus can be attributed to several factors:

Advances in Synthetic Methodology: The development of new and improved synthetic methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, has made the preparation of a wider range of this compound derivatives more accessible. eurekalert.orgchim.it

Improved Characterization Techniques: Modern analytical techniques, such as high-resolution mass spectrometry, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction, have enabled a more detailed understanding of the structure and electronic properties of these complex molecules. researchgate.net

Growing Demand for Novel Materials: The quest for new materials with tailored electronic and photophysical properties for applications in organic electronics has driven the exploration of novel π-conjugated systems like this compound. mdpi.com Theoretical and experimental studies have revealed interesting properties, such as the zwitterionic nature of the ground state in some derivatives. arkat-usa.org

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive and focused overview of the chemical compound this compound and its derivatives. The primary objectives are to:

Systematically present the nomenclature and structural diversity within this class of compounds.

Detail the synthetic strategies employed for the preparation of this compound systems.

Elucidate the key chemical reactions and transformations of these heterocycles.

Explore the photophysical and electrochemical properties that make these compounds of interest for materials science applications.

Summarize the current understanding of their biological activities and potential as therapeutic agents.

This review will strictly adhere to these objectives, providing a detailed and scientifically rigorous examination of the chemistry of this compound systems based on the existing scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10N4 B12349049 Quinoxalino[2,3-b]phenazine CAS No. 258-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

258-67-3

Molecular Formula

C18H10N4

Molecular Weight

282.3 g/mol

IUPAC Name

quinoxalino[2,3-b]phenazine

InChI

InChI=1S/C18H10N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10H

InChI Key

JNWYCDPQNQHNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C4C(=CC3=N2)N=C5C=CC=CC5=N4

Origin of Product

United States

Synthetic Methodologies for Quinoxalino 2,3 B Phenazine and Its Derivatives

Classical Condensation Reactions

The bedrock of quinoxalino[2,3-b]phenazine synthesis lies in classical condensation reactions, which typically involve the formation of the pyrazine (B50134) rings through the reaction of 1,2-diamines with 1,2-dicarbonyl compounds.

Reactions of o-Phenylenediamine (B120857) Derivatives with Quinones and Catechols

A primary and straightforward route to the this compound skeleton involves the condensation of o-phenylenediamine or its substituted derivatives with suitable quinones. A notable example is the synthesis of 5,14-dihydrothis compound. This is achieved by the reaction of 2,5-dihydroxy-1,4-benzoquinone (B104904) with an excess of o-phenylenediamine. The reaction mixture is heated at a high temperature, typically around 180°C, under an inert atmosphere to yield the desired product. chinesechemsoc.org

Similarly, the condensation of o-phenylenediamines with 1,10-phenanthroline-5,6-dione (B1662461) in acetic acid leads to the formation of a related, extended heteroaromatic system, demonstrating the versatility of this approach.

Another pertinent example, though leading to an isomeric dibenzo[a,c]phenazine (B1222753), illustrates the general principle. The reaction of o-phenylenediamine with phenanthrenequinone (B147406) in refluxing glacial acetic acid provides the corresponding dibenzophenazine in good yields. nih.gov This reaction underscores the utility of 1,2-dicarbonyl compounds in constructing the phenazine (B1670421) core. The reaction conditions and yields for the synthesis of quinoxalinophenazine derivatives and related compounds are summarized in the table below.

Reactant 1Reactant 2SolventConditionsProductYield
2,5-dihydroxy-1,4-benzoquinoneo-phenylenediamineNone180°C, 5h, Ar5,14-dihydrothis compound90% chinesechemsoc.org
2,3-dibromonaphthalene-1,4-dione4,5-dimethyl-1,2-phenylenediamineDMF120-130°C2,3-dimethyl-benzo[g]quinoxalino[2,3-b]quinoxaline~70-80% researchgate.net
Phenanthrenequinoneo-phenylenediamineGlacial Acetic AcidReflux, 2hDibenzo[a,c]phenazine80% nih.gov
Phenanthrenequinone4-iodo-1,2-diaminobenzeneGlacial Acetic AcidReflux, 1h11-iododibenzo[a,c]phenazine88% nih.gov

Acid-Catalyzed Cyclization Pathways

The efficiency of the condensation reactions to form the this compound ring system can often be enhanced by the use of an acid catalyst. The acid facilitates the dehydration steps in the cyclization process, leading to the formation of the pyrazine rings.

For instance, the synthesis of dibenzo[a,c]phenazine and its derivatives from phenanthrenequinone and various o-phenylenediamines is typically carried out in refluxing glacial acetic acid. nih.gov The acetic acid acts as both the solvent and the acid catalyst, promoting the condensation and subsequent cyclization. While many syntheses of quinoxaline (B1680401) and phenazine derivatives from 1,2-diamines and 1,2-dicarbonyl compounds proceed readily, the use of a stronger acid catalyst can be beneficial in cases with less reactive starting materials.

The general mechanism for the acid-catalyzed formation of the quinoxaline or phenazine ring involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a proton transfer and subsequent dehydration to form an imine. A second intramolecular cyclization then occurs, followed by another dehydration step to yield the fully aromatic pyrazine ring. The presence of an acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group, thereby accelerating the reaction.

Advanced Synthetic Approaches

Beyond classical condensation methods, advanced synthetic strategies have been developed to create more complex this compound-based architectures, including derivatized molecules and conjugated polymers.

Derivatization via Electrophilic Substitution

Information regarding the direct electrophilic substitution on the parent this compound is not extensively documented in the readily available literature. However, the principles of electrophilic aromatic substitution can be applied to understand the potential reactivity of this heterocyclic system. The this compound molecule is an electron-deficient system due to the presence of multiple nitrogen atoms. This generally deactivates the aromatic rings towards electrophilic attack.

Should such a reaction be feasible, the substitution pattern would be dictated by the complex interplay of the directing effects of the fused benzene (B151609) and pyrazine rings. It is anticipated that harsh reaction conditions, such as the use of strong acids and high temperatures, would be necessary to achieve electrophilic substitution.

Polymerization Techniques for Conjugated Systems

The rigid, planar, and electron-deficient nature of the this compound unit makes it an attractive building block for the synthesis of conjugated polymers with interesting electronic and optical properties. These polymers are typically synthesized via cross-coupling reactions.

Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been successfully employed in the synthesis of conjugated polymers incorporating phenazine-type structures. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.

In the context of this compound-based polymers, a synthetic strategy would involve the preparation of a dihalo-quinoxalino[2,3-b]phenazine monomer and a diboronic acid or diboronic ester comonomer. The polymerization would then be carried out in the presence of a palladium catalyst, a suitable base, and a solvent system.

A relevant example is the synthesis of phenazine-integrated conjugated microporous polymers (CMPs). In this work, a tetrabrominated phenazine derivative was coupled with a tris(boronic ester)-functionalized triphenylamine (B166846) comonomer via a Suzuki coupling reaction. rsc.org The reaction conditions for the synthesis of a TPA-QP CMP are detailed in the table below. rsc.org

Monomer 1Monomer 2CatalystBaseSolventConditionsProduct
QP-4Br (a tetrabrominated quinoxalinophenazine derivative)TPA-3Bpin (a triphenylamine-based tris(boronic ester))Pd(PPh₃)₄K₂CO₃DMF/Water130°C, 72hTPA-QP CMP

This approach allows for the creation of extended π-conjugated systems with tunable properties, which are of interest for applications in areas such as organic electronics and materials science. Similarly, Stille coupling, another palladium-catalyzed cross-coupling reaction, has been utilized to synthesize donor-acceptor conjugated copolymers based on a quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine acceptor unit. mdpi.comnih.govresearchgate.netnih.gov

Control of Regioselectivity in this compound Synthesis

The synthesis of substituted quinoxalino[2,3-b]phenazines often poses a challenge in controlling the precise arrangement of substituents, leading to the formation of isomeric mixtures that require difficult separation. researchgate.net Achieving regioselectivity—the preferential formation of one constitutional isomer over others—is therefore a critical goal in the synthesis of these heterocycles.

Strategies for Isomer Control

A key strategy for ensuring regiospecificity involves a rational, multi-step synthetic design that dictates the final positions of the substituents, thereby avoiding random condensations that can lead to multiple products. One successful approach has been developed for the regiospecific synthesis of 5,7-disubstituted-5H,12H-quinoxalino[2,3-b]phenazines. researchgate.net This method circumvents the issues found in classical syntheses, such as the oxidative coupling of two equivalents of a substituted N-phenyl-1,2-benzenediamine, which typically yields a mixture of isomeric products. researchgate.net

The regiospecific route begins with the preparation of dinitrobenzenediamines, which are then hydrogenated and subsequently oxidized by air. researchgate.net This controlled sequence ensures that the substituents are placed exclusively at the 5 and 7 positions of the final this compound core. researchgate.net This method has proven effective for preparing derivatives like 5,7-diphenyl-5H,12H-quinoxalino[2,3-b]phenazine (5,7-DPQP) unambiguously and in high yield. researchgate.net

Another approach to regioselectivity in the synthesis of related phenazine systems involves the Buchwald–Hartwig amination. nih.gov This palladium-catalyzed cross-coupling reaction can be used to construct the phenazine core from specifically substituted anilines and bromo-nitrobenzenes. A tandem sequence of catalytic reduction and mild oxidative cyclization with an oxidant like ferric chloride allows for a regioselective ring closure, providing access to tetraalkoxy-substituted phenazines with precisely controlled substituent patterns. nih.gov While demonstrated on phenazines, this principle of controlled, stepwise ring construction is a valuable strategy for achieving isomer control in the synthesis of the more complex this compound system.

Table 2: Regiospecific Synthesis of 5,7-Disubstituted Quinoxalino[2,3-b]phenazines researchgate.net
Starting MaterialKey StepsProductAdvantage
Dinitrobenzenediamines1. Hydrogenation 2. Air Oxidation5,7-disubstituted-5H,12H-quinoxalino[2,3-b]phenazinesHigh yield, avoids isomeric mixtures, unambiguous structure

Mechanistic Insights into Reaction Pathways

Understanding the reaction mechanisms underlying the formation of this compound is essential for optimizing synthetic conditions and developing new routes. The construction of the core heterocyclic system typically involves the formation of multiple C-N bonds and subsequent ring closures.

One proposed mechanism for the synthesis of quinoxalinophenazine derivatives involves the reaction of a 1,2-diamine with a dicarbonyl compound, a classic route for quinoxaline formation. researchgate.netnih.gov For example, the reaction of 2,3-dibromonaphthalene-1,4-dione with an aryl-1,2-diamine proceeds through a proposed multi-step pathway. The initial step is likely a nucleophilic attack of one amino group on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular nucleophilic substitution, where the second amino group displaces a bromine atom, leads to the formation of one of the heterocyclic rings. This is followed by a second condensation with another equivalent of the diamine to construct the final this compound structure. researchgate.net

A more contemporary approach involves a one-pot, three-component reaction utilizing Fischer carbene complexes. beilstein-journals.org In this pathway, the coupling of an o-alkynyl quinoxaline carbonyl derivative with a Fischer carbene complex generates a transient furo[3,4-b]quinoxaline (B11913692) intermediate. This highly reactive intermediate is not isolated but is trapped in situ by a dienophile (such as N-phenylmaleimide) via a Diels-Alder reaction. The resulting adduct can then be converted to the final phenazine derivative. This pathway highlights the role of reactive intermediates in rapidly assembling complex heterocyclic systems. beilstein-journals.org

Furthermore, acceptorless dehydrogenative coupling reactions provide another mechanistic avenue. nih.gov In the synthesis of quinoxalines from 1,2-diaminobenzene and vicinal diols, the proposed mechanism begins with the catalytic dehydrogenation of an alcohol group on the diol to form a carbonyl moiety. The diamine then condenses with this in situ-generated carbonyl to form an intermediate that, after a series of proton shifts and tautomerization, cyclizes to form the quinoxaline ring. nih.gov This type of mechanism, which generates only hydrogen gas and water as byproducts, is notable for its atom economy. nih.gov Theoretical studies using density functional theory (DFT) on related phenazine syntheses suggest that the reaction proceeds via a stepwise formation of the two C–N bonds, which is energetically more favorable than a concerted pathway. researchgate.net

Electronic Structure and Computational Chemistry of Quinoxalino 2,3 B Phenazine Systems

Theoretical Investigations of Molecular and Electronic Configurations

Theoretical studies on quinoxalino[2,3-b]phenazine and its derivatives predominantly employ quantum chemical methods to elucidate their geometric and electronic structures. Density Functional Theory (DFT) has proven to be a powerful tool in predicting the molecular geometries of such complex heterocyclic systems. For instance, computational DFT results on a derivative, (4a,12a-dihydro-12H-benzo nih.govresearchgate.netresearchgate.netmdpi.comthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, have confirmed a bent-core structure, which is consistent with experimental X-ray crystallography data. This highlights the capability of theoretical methods to accurately model the three-dimensional arrangement of atoms in these molecules.

Quantum Chemical Calculations of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. Quantum chemical calculations provide valuable insights into the energy levels and spatial distribution of these orbitals.

The HOMO-LUMO energy gap (Eg) is a key parameter that influences the electronic transitions and the color of the compound. For 2,3-bithienylpyrazino[2,3-b]phenazine, the optical energy band gap was found to be 2.34 eV. researchgate.net This gap can be tuned by introducing different substituent groups, which in turn alters the electronic properties and the absorption and emission spectra of the molecules.

Impact of Nitrogen Atom Distribution on Energy Levels

The number and position of nitrogen atoms within the polycyclic aromatic framework have a profound impact on the HOMO and LUMO energy levels. The introduction of electronegative nitrogen atoms generally leads to a lowering of both the HOMO and LUMO energy levels. This effect is attributed to the inductive effect of the nitrogen atoms, which withdraws electron density from the π-system.

Theoretical studies on nitrogen-containing PAHs have shown that the type of nitrogen substitution (pyridinic, pyrrolic, or graphitic) also plays a crucial role in perturbing the π-electron distribution. mdpi.com In the case of this compound, the four nitrogen atoms are of the pyridinic type, where each nitrogen atom contributes one electron to the π-system. This specific arrangement of nitrogen atoms influences the charge distribution and the energies of the frontier orbitals, thereby dictating the molecule's electron-accepting or electron-donating character. The rational placement of nitrogen atoms is a key strategy in the molecular design of novel organic materials with tailored electronic properties. nih.gov

Analysis of Singlet Ground State and Zwitterionic Character

The ground state of most organic molecules, including this compound, is a singlet state (S₀), where all electrons are spin-paired. Computational studies on related aromatic systems confirm this singlet ground state configuration.

The concept of zwitterionic character in the context of this compound is intriguing. A zwitterion is a molecule that has both positive and negative formal charges on different atoms. While the parent this compound is a neutral molecule, the introduction of strong electron-donating and electron-withdrawing substituents could potentially induce a significant charge separation in the ground or excited states, leading to a zwitterionic nature. Theoretical studies on certain classes of zwitterions have identified them as a group of compounds that can exhibit violations of Hund's rule, leading to interesting photophysical properties. researchgate.net However, specific computational studies analyzing the zwitterionic character of this compound itself are not prominently featured in the available literature.

Computational Studies on Singlet-Triplet Energy Gaps

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter that governs the photophysical properties of a molecule, including its fluorescence and phosphorescence characteristics.

Computational studies on dibenzo[a,c]phenazine-based thermally activated delayed fluorescence (TADF) emitters have shown that the ΔE_ST can be as low as 0.05 eV. acs.org Small singlet-triplet energy gaps are a key feature of TADF materials, which can efficiently harvest triplet excitons for light emission. The magnitude of the ΔE_ST is influenced by the degree of spatial overlap between the HOMO and LUMO. In donor-acceptor type molecules, a twisted geometry can lead to a separation of the HOMO and LUMO on the donor and acceptor moieties, respectively, resulting in a smaller ΔE_ST.

While specific calculations for the singlet-triplet energy gap of the parent this compound are not available, the structural similarities to other nitrogen-containing polyaromatic systems suggest that its ΔE_ST could be modulated through chemical modifications. Theoretical methods, such as Time-Dependent DFT (TD-DFT), are instrumental in predicting these energy gaps and guiding the design of new materials with desired photophysical properties.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory is not only used to predict the properties of stable molecules but is also a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway.

In the context of this compound systems, DFT could be employed to study their synthesis. For example, the synthesis of quinoxalinophenazine derivatives often involves the reaction of o-diamines with dicarbonyl compounds. A plausible mechanism for the formation of related phenazine (B1670421) derivatives has been proposed based on experimental results and theoretical considerations. researchgate.net DFT calculations could be used to model the reaction steps, identify the key intermediates and transition states, and determine the activation energies, thus providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, in the proposed mechanism for the formation of symmetrical and unsymmetrical phenazines, the influence of an oxidizing agent and atmospheric oxygen is considered. researchgate.net DFT calculations could help to elucidate the role of these species in the reaction and to rationalize the observed product distributions.

Photophysical Phenomena and Luminescence Mechanisms of Quinoxalino 2,3 B Phenazine

Fluorescence and Emission Characteristics

Quinoxalino[2,3-b]phenazine derivatives display varied fluorescence emission spectra depending on their specific chemical structure and substituents. For instance, certain Quinoxalino-Phenanthrophenazine (QPP) derivatives exhibit emission maxima at approximately 438 nm and 466 nm, with shoulders at 450 nm and 493 nm. nih.gov The introduction of different functional groups can significantly shift the emission wavelength. For example, 2,3‒bithienylpyrazino[2,3‒b]phenazine [BTPP] emits in the green region of the spectrum, with a maximum emission wavelength (λmax) of 551 nm in dichloromethane. researchgate.net

The emission characteristics are also influenced by the solvent environment, a phenomenon known as solvatochromism, which will be discussed in more detail in a later section. The absorption spectra of these compounds typically show bands corresponding to π–π* and n–π* transitions. thieme-connect.com For example, a study on TQPPs and QPPs in n-hexane revealed vibronically well-resolved absorption peaks corresponding to π–π* transitions. nih.gov Another derivative, 2,3-bithienylpyrazino[2,3-b]phenazine, shows two main absorption bands arising from π-π* (around 300-304 nm) and a lower energy charge transfer transition (461-466 nm). researchgate.net

Table 1: Emission Characteristics of Selected this compound Derivatives.
CompoundSolventEmission Maxima (λem)Reference
TQPP 9n-hexane438 nm, 466 nm nih.gov
QPP 16n-hexane440 nm, 468 nm (bathochromically shifted by 2 nm from TQPP 9) nih.gov
QPP-PhCNChloroform464 nm thieme-connect.com
QPP-PhtBuChloroform512 nm thieme-connect.com
QPP-BThChloroform536 nm thieme-connect.com
2,3‒bithienylpyrazino[2,3‒b]phenazine [BTPP]Dichloromethane551 nm researchgate.net

Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For this compound derivatives, the PLQY can vary significantly based on the molecular structure and the solvent.

Studies on Tribenzotriquinacene (TBTQ) derivatives bearing quinoxalinophenanthrophenazine (QPP) units, specifically TQPPs 9 and 10, reported PLQYs of 3.5% and 5%, respectively, in n-hexane. nih.gov For the model QPPs 16 and 18, the PLQYs were found to be 10% and 8%, respectively. nih.gov Interestingly, the PLQY of TBTQ-TQPP 9 was observed to increase to 11% in solvents like chloroform and THF. nih.gov In another study, a series of QPP derivatives exhibited quantum yields in the range of 20–33% in chloroform solution. thieme-connect.com

Table 2: Photoluminescence Quantum Yields (PLQY) of Selected this compound Derivatives.
CompoundSolventPLQY (%)Reference
TQPP 9n-hexane3.5 nih.gov
TQPP 10n-hexane5 nih.gov
QPP 16n-hexane10 nih.gov
QPP 18n-hexane8 nih.gov
TBTQ-TQPP 9Chloroform / THF11 nih.gov
QPP-PhCNChloroform20-33 thieme-connect.com
QPP-PhtBuChloroform
QPP-BThChloroform

Mechanistic Pathways of Luminescence

The luminescence in quinoxalinophenazine derivatives originates from the radiative decay of excited electronic states. The specific mechanistic pathways are governed by the molecular structure, including the nature of the aromatic core and any substituent groups.

The emission from these compounds is primarily a result of molecular-state emission, which involves electronic transitions between molecular orbitals. The absorption of light promotes an electron from a lower energy orbital, typically a π bonding orbital or a non-bonding orbital (n), to a higher energy anti-bonding orbital (π*). The subsequent radiative relaxation from the excited state (S1) to the ground state (S0) results in fluorescence.

The absorption spectra of quinoxalinophenazine derivatives consistently show transitions that can be assigned to n–π* and π–π* transitions. thieme-connect.com For instance, the absorption spectrum of 2,7-dibromodibenzo[a,c]quinoxalino[2,3-i]phenazine shows a maximum at around 252 nm, which is attributed to π-π* transitions. rasayanjournal.co.in In some derivatives, intramolecular charge transfer (ICT) states also play a crucial role. For example, the photophysical properties of 2,3‒bithienylpyrazino[2,3‒b]phenazine are characterized by both a π-π* transition and a lower energy charge transfer transition. researchgate.net This ICT character can influence the emission properties, often leading to larger Stokes shifts.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of many quinoxalinophenazine derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

A study of a TQPP derivative demonstrated a clear bathochromic shift in its emission maximum as the solvent polarity increased. The peak shifted from 438 nm in non-polar n-hexane to 464 nm in the more polar dichloromethane (CH₂Cl₂). nih.gov This positive solvatochromism indicates an increase in the dipole moment of the molecule upon excitation, and the stabilization of this more polar excited state by the surrounding polar solvent molecules.

Table 3: Solvatochromic Shift in Emission of TBTQ-TQPP 9.
SolventEmission Maxima (λem)Reference
n-hexane438 nm nih.gov
Toluene446 nm nih.gov
THF455 nm nih.gov
CH₃Cl458 nm nih.gov
CH₂Cl₂464 nm nih.gov

Photoluminescent Reactions and Materials Applications

The unique photoluminescent properties of this compound derivatives make them attractive for various materials applications. Their strong absorption and emission in the visible region, coupled with their chemical stability, are advantageous for the development of novel functional materials.

An important application of quinoxalinophenazine derivatives is in the synthesis of functional carbon dots (CDs). Carbon dots are a class of carbon-based nanoparticles that have gained significant attention for their strong and tunable photoluminescence, low toxicity, and good biocompatibility. rsc.org

A significant finding has been the identification of a molecular fluorophore, this compound-2,3-diamine (QXPDA), as a major component (approximately 80% of the total mass) in red-emissive carbon nanodots synthesized from o-phenylenediamine (B120857) (OPDA). nih.govrsc.org This discovery is crucial as it reveals that QXPDA is not just a precursor but a key component that dictates the complete emission characteristics of these carbon dots. nih.govrsc.org The study showed a striking similarity between the excitation-independent emission spectra of QXPDA and the synthesized red-emissive CND solution. nih.govrsc.org This suggests that the photoluminescence of these specific carbon dots originates from the molecular states of the this compound derivative embedded within the carbonaceous matrix. This direct link between a quinoxalinophenazine derivative and the functional properties of carbon dots highlights a promising avenue for designing novel fluorescent nanomaterials with tailored optical properties.

Table of Compounds

Table 4: List of Chemical Compounds Mentioned in the Article.
Compound NameAbbreviation
This compound-
Quinoxalino-PhenanthrophenazineQPP
TribenzotriquinaceneTBTQ
2,3‒bithienylpyrazino[2,3‒b]phenazineBTPP
2,7-dibromodibenzo[a,c]quinoxalino[2,3-i]phenazine-
This compound-2,3-diamineQXPDA
o-phenylenediamineOPDA

Luminescent Materials in Optoelectronic Systems

This compound and its derivatives have emerged as a significant class of luminescent materials with substantial potential in optoelectronic systems. Their rigid, planar, and extended π-conjugated structure forms a robust scaffold for the development of advanced materials for organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. The strategic modification of the core this compound structure allows for the fine-tuning of their photophysical and electrochemical properties, making them versatile components in next-generation electronic devices.

A notable area of investigation is the development of quinoxaline-based emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF materials are highly promising for next-generation OLEDs as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This is accomplished through a small singlet-triplet energy splitting (ΔEST), which allows for efficient reverse intersystem crossing from the triplet state to the singlet state, followed by fluorescence. Several this compound derivatives have been designed to possess this crucial small ΔEST, leading to highly efficient OLEDs. rsc.org

For instance, by incorporating donor groups like 9,9-dimethyl-9,10-dihydroacridine (DMAC), phenoxazine (PXZ), and phenothiazine (PTZ) into a tetrahydrophenazine-based acceptor (a derivative of the this compound system), TADF compounds with small ΔEST values of 0.15, 0.09, and 0.07 eV, respectively, have been synthesized. rsc.org These materials, when used as emitters in OLEDs, have demonstrated impressive performance, with maximum external quantum efficiencies (EQE) reaching up to 15.3%, power efficiencies of 41.0 lm W⁻¹, and brightness levels as high as 36,480 cd m⁻². rsc.org

The versatility of the this compound framework is further highlighted by the synthesis of derivatives for various applications beyond OLEDs. For example, N-aryl derivatives of 12Н-quinoxaline[2,3-b]phenoxazine have been investigated for their potential in organic solar cells. researchgate.net These compounds exhibit good solubility, absorb strongly in the solar spectrum, and possess suitable HOMO/LUMO energy levels for use as electron donor components in p-n heterojunction solar cells. researchgate.net

Furthermore, the introduction of bithienyl groups to create 2,3‒bithienylpyrazino[2,3‒b]phenazine (BTPP) results in a material that emits in the green region of the spectrum and has comparable ionization potential and electron affinity to commonly used electron acceptor/transporter materials. researchgate.net This suggests its potential utility in various layers of organic electronic devices. The thermal stability of these derivatives is also a critical factor for the longevity and reliability of optoelectronic devices, and studies have shown that compounds like BTPP possess good thermal stability. researchgate.net

The following tables summarize the photophysical properties of selected this compound derivatives and the performance of OLEDs incorporating these materials.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound Absorption Max (λabs, nm) Emission Max (λem, nm) Photoluminescence Quantum Yield (PLQY, %) Solvent
TQPP 9 437, 428, 413, 404, 335, 321 438, 466 3.5 n-hexane
TQPP 10 Not Specified 438, 466 5 n-hexane
QPP 16 Not Specified 440, 468 10 n-hexane
QPP 18 Not Specified 440, 468 8 n-hexane

Data compiled from multiple sources. researchgate.netnih.gov

Table 2: Performance of OLEDs with this compound-based TADF Emitters

Emitter Max. EQE (%) Max. Power Efficiency (lm W⁻¹) Max. Brightness (cd m⁻²)
DMAC-TTPZ 15.3 41.0 36,480
PXZ-TTPZ Not Specified Not Specified Not Specified

Data for DMAC-TTPZ based OLED. rsc.org

Electrochemical Behavior and Redox Chemistry of Quinoxalino 2,3 B Phenazine

Cyclic Voltammetry Investigations of Redox Potentials

Cyclic voltammetry (CV) is a principal technique for probing the electrochemical behavior of molecules like quinoxalino[2,3-b]phenazine. While specific CV data for the unsubstituted parent compound is not extensively documented in publicly available literature, the redox potentials can be understood by examining related phenazine (B1670421) and quinoxaline (B1680401) derivatives.

The redox potentials of the phenazine core are highly tunable through the addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). researchgate.netnih.gov EDGs, such as hydroxyl (-OH) or amino (-NH2) groups, tend to shift the redox potentials to more negative values, making the compound easier to oxidize. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, shift the potentials to more positive values, facilitating reduction. researchgate.net This principle allows for the rational design of derivatives with specific electrochemical properties. For instance, computational studies on various phenazine derivatives have systematically mapped the impact of different functional groups on their reduction potentials, providing a predictive framework for designing molecules for applications like redox flow batteries. nih.govnih.gov

In aqueous media, the reduction of phenazines typically involves a two-electron, two-proton (2e⁻/2H⁺) process. researchgate.net However, in aprotic media, the reduction often proceeds through sequential one-electron steps. Studies on related heterocyclic systems demonstrate that the fusion of additional aromatic rings, as in the case of this compound, generally influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the redox potentials. For example, the redox potential of quinoxaline is more positive than that of pyrazine (B50134), an effect attributed to the presence of the fused benzene (B151609) ring. dtu.dk

The following table, compiled from studies on various phenazine derivatives, illustrates the effect of substituents on reduction potentials.

CompoundSubstituent(s)E¹/₂ (V vs. SHE) in Aprotic SolventE⁰' (V vs. SHE) in Aqueous Solution
PhenazineNone-0.73-0.11
2-Hydroxyphenazine-OH (EDG)-0.83-0.19
2-Chlorophenazine-Cl (EWG)-0.63-0.01
2-Nitrophenazine-NO₂ (EWG)-0.37Not Available

Note: Data is illustrative and compiled from various sources on phenazine derivatives to show general trends. researchgate.net EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group; SHE = Standard Hydrogen Electrode.

Oxidation Pathways and Derivatization

Oxidation of the this compound system can occur at the electron-rich nitrogen centers, leading to the formation of N-oxides. This derivatization is a key chemical transformation for modifying the electronic and spectroscopic properties of the molecule.

The nitrogen atoms within the pyrazine rings of the this compound structure are susceptible to oxidation, typically using reagents like peroxy acids, to form N-oxides. Based on the chemistry of simpler phenazines and quinoxalines, it is possible to form mono-N-oxides or di-N-oxides.

Electrochemical studies on a range of quinoxaline and phenazine N-oxides have shown that N-oxidation significantly impacts the compound's reduction potential. The formation of the N-oxide bond withdraws electron density from the aromatic system, making the molecule easier to reduce. Consequently, di-N-oxides exhibit the most positive first-half wave reduction potentials (E¹/₂) within a given class of compounds. nih.gov This increased ease of reduction is a direct consequence of the electron-withdrawing nature of the N-oxide functionality.

The oxidation of nitrogen centers to form N-oxides has a pronounced effect on the spectroscopic characteristics of the aromatic system. While specific data for this compound N-oxides is limited, general trends can be inferred from related compounds. The introduction of N-oxide groups alters the electronic structure of the π-system, which typically leads to shifts in the absorption and emission spectra.

Studies on large, functionalized quinoxalinophenanthrophenazine derivatives, which possess a similar core structure, reveal that their optical properties are sensitive to molecular arrangement and substitution. rsc.org These complex molecules exhibit strong π–π* transitions in their UV-Vis absorption spectra. nih.gov It is expected that N-oxidation would perturb these transitions, likely causing a bathochromic (red-shift) or hypsochromic (blue-shift) effect in the absorption maxima depending on the specific pattern of oxidation and the solvent environment. The fluorescence properties, including quantum yield and emission wavelength, would also be significantly modulated by N-oxidation.

Reduction Chemistry of this compound

The electron-deficient nature of the fused pyrazine rings makes this compound amenable to reduction through both chemical and electrochemical methods. These processes involve the addition of hydrogen atoms or electrons to the heterocyclic core.

Catalytic hydrogenation is a standard method for the reduction of nitrogen-containing heterocyclic compounds. The process typically involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Research on a closely related derivative, 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine, has demonstrated that catalytic hydrogenation leads to the formation of the corresponding 6,11-dihydro derivative. researchgate.net This indicates that the central pyrazine ring is the primary site of reduction. Similarly, studies on the hydrogenation of simpler benzodiazines like quinazoline show that reduction proceeds sequentially, first to a dihydro and then to a tetrahydro derivative, with the specific product depending on the reaction conditions (e.g., pressure, temperature, catalyst). byu.edu It is therefore highly probable that the catalytic hydrogenation of this compound would yield the 5,14-dihydrothis compound, also known as fluorindine. researchgate.net

The electrochemical reduction of this compound and its derivatives has been investigated, revealing a stepwise electron transfer mechanism. In aprotic solvents, such as dimethyl sulfoxide (DMSO), the reduction proceeds through the sequential addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule.

A study on the related pyrazino[2,3-b]phenazine system in dry DMSO showed the existence of four reversible, monoelectronic reduction steps in its cyclic voltammogram. researchgate.net These steps correspond to the successive formation of a stable radical anion, a dianion, a radical trianion, and finally a tetraanion. researchgate.net This behavior highlights the ability of the extended aromatic system to stabilize multiple negative charges.

The initial and most accessible reduction step is the formation of the radical anion: C₁₈H₁₀N₄ + e⁻ ⇌ [C₁₈H₁₀N₄]•⁻

This is often a reversible process, as observed in the CV of many quinoxaline derivatives where the first reduction wave corresponds to the formation of a stable radical anion. abechem.comabechem.com The stability of this radical anion is due to the extensive delocalization of the unpaired electron over the entire π-system of the molecule. Upon further reduction at a more negative potential, a second electron is added to form the dianion: [C₁₈H₁₀N₄]•⁻ + e⁻ ⇌ [C₁₈H₁₀N₄]²⁻

In protic media, the mechanism is more complex, as the electron transfers are often coupled with protonation steps, leading to the formation of dihydro and tetrahydro products. researchgate.net

Characterization of Radical Trianions and Tetraanions

The progressive reduction of this compound and its derivatives can extend beyond the formation of radical anions and dianions, leading to the generation of highly reduced species such as radical trianions and tetraanions. The formation of these multi-charged species is a testament to the electron-accepting nature of the fused aromatic system, which contains multiple nitrogen atoms that can stabilize negative charge. The characterization of these transient and highly reactive species is challenging and typically requires specific experimental conditions, such as aprotic solvents and low temperatures, to observe their formation and properties.

While direct and extensive studies on the radical trianion and tetraanion of the parent this compound are not widely available in the literature, the electrochemical behavior of closely related and structurally analogous compounds provides strong evidence for their existence and characteristics. A key study on 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine, a derivative, has demonstrated the stepwise formation of these higher anionic species. researchgate.net In dry dimethyl sulfoxide (DMSO), the cyclic voltammogram of this derivative clearly shows four distinct, monoelectronic, and reversible reduction waves. researchgate.net This observation is indicative of the successive formation of a radical anion, a dianion, a radical trianion, and finally, a tetraanion. researchgate.net The stability of these species in an aprotic solvent like DMSO is crucial for their observation via electrochemical methods.

The formation of these highly reduced states can be represented by the following stepwise electron transfer reactions:

Formation of the Radical Anion: QP + e⁻ ⇌ QP•⁻

Formation of the Dianion: QP•⁻ + e⁻ ⇌ QP²⁻

Formation of the Radical Trianion: QP²⁻ + e⁻ ⇌ QP³⁻•

Formation of the Tetraanion: QP³⁻• + e⁻ ⇌ QP⁴⁻

Where QP represents the neutral this compound molecule.

The electrochemical data for the formation of these species in the analogous 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine highlight that such multi-electron transfers are a characteristic feature of these extended π-systems. researchgate.net

Electrochemical Reduction Steps of a this compound Analogue

Reduction StepSpecies FormedChargeNature
FirstRadical Anion (QP•⁻)-1Radical
SecondDianion (QP²⁻)-2Closed-shell
ThirdRadical Trianion (QP³⁻•)-3Radical
FourthTetraanion (QP⁴⁻)-4Closed-shell

Electron Transfer Reactions in this compound Systems

Electron transfer reactions are fundamental to the redox chemistry of this compound and its derivatives. These compounds can act as effective electron donors or acceptors, depending on the reaction conditions and the nature of the other reactants. The extended π-conjugation and the presence of multiple nitrogen atoms in the heterocyclic framework facilitate the transfer of electrons, leading to the formation of stable radical ions.

Derivatives of the closely related 12H-quinoxalino[2,3-b]phenoxazine system have been shown to be potent electron donors. researchgate.net In reactions with π-electron acceptors, such as tetracyanoquinodimethane, these compounds undergo electron transfer under mild conditions to form stable cation and anion radical structures. researchgate.net This highlights the capacity of the core heterocyclic system to participate in charge-transfer interactions.

The ability of the this compound framework to accept multiple electrons, as evidenced by the formation of dianions, trianions, and tetraanions, underscores its role as an electron acceptor in various chemical processes. researchgate.net These multi-electron transfer processes are crucial in fields such as organic electronics and the development of energy storage materials. The stability of the resulting anionic species is a key factor in the efficiency of these electron transfer reactions.

The study of electron transfer in these systems often involves electrochemical techniques like cyclic voltammetry, which can elucidate the number of electrons transferred in each redox step and the stability of the resulting species. For instance, the observation of reversible one-electron reduction waves for a this compound analogue confirms the stepwise and clean nature of the electron transfer processes, without complicating follow-up chemical reactions under the experimental conditions. researchgate.net

Applications in Advanced Materials Science

Organic Semiconducting Materials

The inherent electrochemical and photophysical properties of the quinoxalino[2,3-b]phenazine framework make it a compelling candidate for organic semiconducting materials. The presence of multiple nitrogen atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a crucial feature for designing efficient charge-transporting materials. mdpi.com For instance, the HOMO and LUMO energy levels of the parent this compound are reported to be -5.3 eV and -3.6 eV, respectively. mdpi.com This electron-deficient nature is particularly advantageous for creating n-type (electron-transporting) semiconductors, which are less common but essential for complementary organic electronic circuits.

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. Derivatives of this compound have been investigated as n-type semiconductors for OFETs.

Researchers have synthesized and characterized chlorinated N-heteroacene analogues, including a derivative of this compound, for use in solution-processed OFETs. researchgate.net The introduction of strong electron-withdrawing chlorine atoms further enhances the electron affinity of the material and lowers the LUMO energy level, facilitating electron injection and transport. researchgate.net An octachloro-substituted this compound derivative demonstrated promising n-type behavior. researchgate.net Solution-processed OFETs fabricated using this compound operated effectively under ambient conditions, showcasing its potential for practical applications. researchgate.net

Performance of a this compound-based OFET
CompoundDevice TypeElectron Mobility (cm²/V·s)Measurement Conditions
1,2,3,4,8,9,10,11-octachloro-6,13-bis(4-((2-ethylhexyl)oxy)phenyl)this compound (8Cl)Solution-processed n-type OFET2 x 10⁻³Ambient

In the field of organic light-emitting diodes (OLEDs), materials based on the broader quinoxaline (B1680401) family have been developed as efficient emitters, particularly those exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.gov TADF materials allow OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. This is achieved by designing molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org

While research has often focused on donor-acceptor molecules where quinoxaline or its derivatives act as the acceptor unit, these studies highlight the electronic tunability of the core structure. For example, D-A type TADF emitters using acceptors like 1,2,3,4-tetrahydrophenazine (B181566) have been synthesized. rsc.org By pairing these with various donor molecules, researchers have achieved small ΔEST values (as low as 0.07 eV) and developed highly efficient OLEDs. rsc.org Green, yellow, and orange-red TADF OLEDs using quinoxaline-based emitters have achieved high external quantum efficiencies (EQE), demonstrating the potential of this class of compounds in display and lighting technologies. nih.gov

Performance of OLEDs with Quinoxaline-based TADF Emitters
Device ColorMaximum External Quantum Efficiency (EQE)
GreenUp to 16.7%
YellowUp to 16.7%
Orange-RedUp to 16.7%

Organic Photovoltaics (OPVs) and Solar Cells

The strong light absorption and tunable energy levels of this compound derivatives make them suitable for applications in organic photovoltaics (OPVs). The key to efficient OPVs lies in the morphology and electronic properties of the photoactive layer, which is typically a bulk heterojunction blend of an electron donor and an electron acceptor material.

Donor-acceptor (D-A) conjugated polymers are a cornerstone of modern OPV research. In this molecular design, electron-rich (donor) and electron-poor (acceptor) units are alternated along a polymer backbone. This architecture creates strong intramolecular charge transfer, leading to broad absorption spectra and facilitating charge separation upon photoexcitation.

Derivatives of the this compound core, such as N-octyl-10,13-di(thien-2-yl)-2,7-dioctyldibenzo[a,c]phenazine-11,12-dicarboxylic imide (TBPDI), have been successfully incorporated as the acceptor unit in D-A copolymers for polymer solar cells. rsc.org These polymers, when combined with electron-donating units like indacenodithiophene, exhibit broad absorption characteristics with optical band gaps in the range of 1.61–1.72 eV. rsc.org The resulting copolymers show deep HOMO energy levels (around -5.40 to -5.52 eV), which is beneficial for achieving high open-circuit voltages in solar cells. rsc.org Polymer solar cells using an indacenodithiophene-alt-TBPDI copolymer as the active layer have achieved a power conversion efficiency (PCE) of 4.60%, which could be further improved to 5.71% through device optimization techniques like solvent vapor annealing. rsc.org

Photovoltaic Performance of a TBPDI-based Copolymer
CopolymerDevice ArchitecturePower Conversion Efficiency (PCE)
indacenodithiophene-alt-TBPDIITO/PEDOT:PSS/polymer:PC71BM/Ca/Al4.60%
indacenodithiophene-alt-TBPDI (Optimized)ITO/PEDOT:PSS/polymer:PC71BM/Ca/Al5.71%

Energy Storage Technologies

The redox-active nature of the phenazine (B1670421) core, characterized by its ability to undergo reversible electron and proton transfer, has opened up avenues for its use in energy storage systems. The nitrogen atoms in the this compound structure can act as active sites for electrochemical reactions, making these materials promising for next-generation batteries.

Aqueous proton batteries (APBs) are an emerging energy storage technology valued for their potential safety, low cost, and high power density. rsc.org They utilize the proton (H+), the lightest and smallest cation, as the charge carrier. The performance of APBs is highly dependent on electrode materials that can efficiently and reversibly host protons.

Fused-ring phenazine derivatives have been successfully employed as the anode material in a high-performance APB. rsc.org In one configuration, a phenazine derivative anode was paired with a Cu-Fe Prussian blue analogue cathode in a sulfuric acid electrolyte. rsc.org This full cell demonstrated an impressive energy density of up to 52 Wh kg⁻¹ and remarkable cycle stability, retaining about 65.2% of its capacity after 10,000 cycles with a high round-trip energy efficiency of 87.1%. rsc.org

Furthermore, a related compound, diquinoxalino[2,3-a:2',3'-c]phenazine (HATN), has been used as an anode in a hydronium-ion (H₃O⁺) battery. nih.gov This system exhibited excellent rate performance and delivered an attractive energy density of 182.1 Wh kg⁻¹ and a very high power density of 31.2 kW kg⁻¹. nih.gov These findings underscore the significant potential of this compound-based materials for developing advanced and durable aqueous ion batteries. rsc.orgnih.gov

Performance of Phenazine-based Aqueous Batteries
CompoundBattery TypeRoleKey Performance Metrics
Fused-ring phenazine derivativeAqueous Proton BatteryAnodeEnergy Density: up to 52 Wh kg⁻¹; Cycle Life: ~65.2% retention after 10,000 cycles
Diquinoxalino[2,3-a:2',3'-c]phenazine (HATN)Hydronium-ion BatteryAnodeEnergy Density: 182.1 Wh kg⁻¹; Power Density: 31.2 kW kg⁻¹

Supercapacitor Electrode Materials

This compound derivatives are integral components in the development of advanced supercapacitor electrode materials, primarily through their incorporation into Conjugated Microporous Polymers (CMPs). These materials are of interest for energy storage due to their high charge density, redox activity, and porous structure, which are crucial for efficient charge storage. nsysu.edu.twmdpi.com

Research into phenazine-based CMPs has demonstrated their potential as high-performance supercapacitor electrodes. For instance, CMPs synthesized from a 3,6,14,17-tetrabromodibenzo[a,c]-dibenzo[5,6:7,8]quinoxalino-[2,3-i]phenazine monomer have been investigated. nsysu.edu.tw These polymers, when used as supercapacitor electrodes, exhibit excellent stability and capacitance. The inherent porosity, charge mobility, and dynamic redox activity of these phenazine-based CMPs make them ideal candidates for this application. nsysu.edu.tw

A symmetric double-electrode device created with a specific TPA-QP CMP (triphenylamine-quinoxalino-phenazine conjugated microporous polymer) showed a specific capacitance of 235.5 F g⁻¹ at a current density of 1 A g⁻¹. nsysu.edu.tw The three-electrode capacitance of these TPA CMPs can reach up to 356 F g⁻¹ at the same current density, with a notable stability of 97%. nsysu.edu.tw The electrochemical properties of these materials are typically evaluated using cyclic voltammetry and galvanostatic charge-discharge methods in an electrolyte such as potassium hydroxide. nsysu.edu.tw The performance of these materials highlights a promising strategy for synthesizing electrochemically active and redox-active CMPs for future supercapacitor technologies. nsysu.edu.tw

Table 1: Performance of this compound-based Supercapacitor Electrodes

Material Configuration Specific Capacitance (F g⁻¹) Current Density (A g⁻¹) Stability
TPA-QP CMP Three-electrode 356 1 97%
TPA-QP CMP Symmetric double-electrode 235.5 1 -

Photoinitiators in Polymerization Processes

Derivatives of the this compound family, specifically dibenzo[a,c]phenazines, have been identified as effective photoinitiators for polymerization processes, particularly under visible light. rsc.org Photopolymerization is a method that uses light to trigger the conversion of liquid monomers into solid polymers. researchgate.net Quinoxaline-based structures are considered a promising foundation for creating photoinitiating systems that are active in both UV and visible light. researchgate.net

These compounds can absorb light from sources like dental lamps, making them suitable for applications in dentistry. rsc.org When combined with a co-initiator, such as an electron donor or a hydrogen-atom donor, these phenazine derivatives demonstrate excellent photoinitiating capabilities in the presence of acrylates. rsc.org The resulting polymerization can be comparable to that achieved with commercial photoinitiators like camphorquinone. rsc.org Research has indicated that these systems can lead to a significant reduction in polymerization time. rsc.org

Type II Photoinitiator Mechanisms

Photoinitiators are broadly categorized into Type I and Type II. researcher.life Type I photoinitiators generate reactive radical species through the unimolecular cleavage of a bond upon light absorption. rsc.org In contrast, Type II photoinitiators, to which many quinoxaline and phenazine derivatives belong, operate through a bimolecular reaction. rsc.orgresearcher.life

In the Type II mechanism, the photoinitiator, upon absorbing light, is promoted to an excited state. researcher.life This excited molecule then interacts with a second molecule, known as a co-initiator. researcher.life This interaction typically involves either an electron transfer or a hydrogen-atom transfer process, which generates the free radicals necessary to initiate polymerization. rsc.org Aromatic amines are commonly used as co-initiators in these systems. rsc.org The efficiency of the process depends on the absorption spectrum of the photoinitiator aligning with the emission spectrum of the light source. researcher.life

Conjugated Microporous Polymers (CMPs) for Gas Sensing

Conjugated microporous polymers incorporating the this compound framework have shown significant promise in the field of gas sensing. These materials are attractive for such applications due to their high surface areas, thermal stability, and the presence of specific functional groups that can interact with gas molecules. rsc.org

A notable application is the detection of formaldehyde (B43269) vapors. Researchers have synthesized novel phenazine-based CMPs through the Suzuki coupling reaction of 3,6,14,17-tetrabromodibenzo[a,c]dibenzo[5,6:7,8]quinoxalino[2,3-i]phenazine with other monomers. rsc.org These CMPs, when integrated into a quartz crystal microbalance (QCM) sensor, have demonstrated a high sensitivity and selectivity for formaldehyde at room temperature. rsc.org

The detection mechanism is attributed to the interaction between formaldehyde and the CMP, which is dominated by hydrogen bonding. rsc.org The active sites within the CMP structure act as "antennae" for the selective detection of formaldehyde vapors, even in the presence of other interfering gaseous chemicals. rsc.org One such CMP, TPT-QP, exhibited a sensitivity of 2.4 Hz ppm⁻¹ towards formaldehyde, with a limit of detection in the sub-ppm range. rsc.org This demonstrates the potential of designing this compound-based CMPs for fabricating efficient and selective gas sensors. rsc.org

Corrosion Inhibition

A derivative of this compound has been synthesized and identified as an effective organic corrosion inhibitor for mild steel in acidic environments. The compound, dibenzo[a,c]quinoxalino(2,3-i)phenazine (DQP), has been shown to form a protective film on the surface of the metal, thereby mitigating corrosion.

The effectiveness of DQP as a corrosion inhibitor has been evaluated using electrochemical impedance spectroscopy and potentiodynamic polarization measurements. These studies revealed that the inhibitor adsorbs to the mild steel surface, creating a protective barrier. The inhibition efficiency of DQP was found to increase with its concentration, reaching up to 98.02% at a concentration of 2.618 x 10⁻⁵ M in a hydrochloric acid solution. However, the efficiency was observed to decrease with an increase in temperature.

Polarization studies indicated that DQP acts as a mixed-type inhibitor with a predominant cathodic effect. The adsorption of DQP on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting a chemical adsorption mechanism. This research highlights the potential of this compound derivatives as highly effective corrosion inhibitors.

Table 2: Corrosion Inhibition Efficiency of Dibenzo[a,c]quinoxalino(2,3-i)phenazine (DQP) on Mild Steel

DQP Concentration (M) Inhibition Efficiency (%)
2.618 x 10⁻⁵ 98.02

Supramolecular Chemistry and Non Covalent Interactions Involving Quinoxalino 2,3 B Phenazine

Host-Guest Complexation and Inclusion Phenomena

The hydrophobic and aromatic nature of the quinoxalino[2,3-b]phenazine core allows it to act as an ideal "guest" molecule for various macrocyclic "host" systems. This encapsulation can modify its physicochemical properties, such as solubility, and enable more complex supramolecular assemblies. Common macrocyclic hosts capable of encapsulating such aromatic guests include cyclodextrins, cucurbiturils, and calixarenes. The formation of these inclusion complexes is driven by a combination of hydrophobic effects and van der Waals forces between the guest and the nonpolar interior of the host cavity.

For instance, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, can encapsulate aromatic molecules of appropriate dimensions. The inclusion of a guest like this compound would depend on the cavity size of the cyclodextrin (B1172386) (α-, β-, or γ-cyclodextrin). Similarly, cucurbit[n]urils, with their rigid, pumpkin-shaped structure, are known to form highly stable complexes with aromatic guests that fit within their cavity.

Macrocycle-Mediated Dimerization

Macrocycles, particularly larger ones like cucurbit mdpi.comuril (CB mdpi.com), can simultaneously accommodate two guest molecules within their cavity, leading to the formation of a stable 1:2 host-guest ternary complex. This phenomenon, known as macrocycle-mediated dimerization, is driven by the hydrophobic effect and can be highly specific. The internal cavity of CB mdpi.com is large enough to encapsulate two planar aromatic systems, such as those of viologen radicals, promoting their dimerization.

While direct studies on this compound are limited, its structural similarity to other known aromatic guests suggests a strong potential for such interactions. A derivative of this compound could be encapsulated within a host like CB mdpi.com, bringing two units into close proximity and facilitating a face-to-face π-stacked dimer. This redox-controlled dimerization could be triggered by an external stimulus, making it a valuable mechanism for creating molecular switches or responsive materials.

Table 1: Examples of Macrocycle-Mediated Dimerization of Aromatic Guests This table presents data for analogous systems to illustrate the principle of macrocycle-mediated dimerization.

Host MacrocycleGuest MoleculeDimerization TriggerResulting Complex
Cucurbit mdpi.comurilMethyl ViologenOne-electron reductionEncapsulated radical dimer (MV•+)₂@CB mdpi.com
Calix frontiersin.orgareneViologen UnitsOne-electron reductionIntramolecular π-dimer

Data compiled from analogous systems to demonstrate the principle.

Hydrogen Bonding and π-Stacking Interactions in Self-Assembly

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial forces that direct the self-assembly of molecules into ordered structures. nih.gov The this compound molecule possesses multiple nitrogen atoms that can act as hydrogen bond acceptors. When functionalized with hydrogen bond donor groups (e.g., amides or hydroxyls), these derivatives can form predictable, directional networks.

Simultaneously, the extensive, electron-deficient aromatic surface of the molecule promotes strong π-π stacking interactions. These interactions are attractive, non-covalent forces between aromatic rings. The combination of directional hydrogen bonds and co-facial π-stacking can lead to the formation of well-defined supramolecular structures, such as one-dimensional tapes, columns, or two-dimensional sheets. The interplay between these forces is critical; for example, the formation of a hydrogen bond can modulate the electron density of the aromatic system, thereby strengthening the subsequent π-π stacking interaction. nih.govnih.gov

Orthogonal Self-Assembly Strategies

Orthogonal self-assembly refers to the stepwise and controlled formation of complex supramolecular structures by using multiple, non-interfering recognition motifs. rsc.org This strategy allows for the precise placement of different components in a single, ordered architecture. The this compound framework can be functionalized to incorporate different binding sites that respond to independent stimuli.

For example, a derivative could be synthesized to contain both a metal-coordinating ligand (like a bipyridine) and a moiety recognized by a macrocyclic host (like a viologen unit). rsc.orgresearchgate.net In such a system, the addition of a metal ion would drive the formation of a coordination complex, while the subsequent addition of a macrocycle like cucurbituril (B1219460) would bind specifically to the other site. This orthogonal approach enables the construction of sophisticated multi-component systems where each interaction can be addressed independently, leading to materials with switchable properties or complex functions. rsc.org

Supramolecular Polymerization

Supramolecular polymerization involves the assembly of monomeric units into polymeric chains through directional and reversible non-covalent interactions. This approach allows for the creation of "smart" materials that can respond to environmental stimuli. A bifunctional monomer based on this compound could be designed to undergo supramolecular polymerization.

By attaching host or guest moieties to both ends of the molecule, it can be linked in a head-to-tail fashion. For instance, if the monomer is functionalized with guest groups at two opposing positions, the addition of a ditopic host molecule could bridge the monomers together into a linear supramolecular polymer. Alternatively, covalent polymers incorporating the this compound unit have been synthesized, demonstrating its suitability as a repeating unit in polymeric chains due to its rigid and planar structure. mdpi.comnih.gov These covalent polymers often exhibit interesting electronic and electrochromic properties. mdpi.comnih.gov

Interactions with Carbon Nanomaterials (e.g., Single-Walled Carbon Nanotubes)

The non-covalent functionalization of carbon nanotubes (CNTs) is essential for their processing and application, as it allows for their dispersion in solvents without disrupting their desirable electronic properties. nih.govresearchgate.net Planar aromatic molecules can strongly adsorb onto the graphitic surface of single-walled carbon nanotubes (SWCNTs) through π-π stacking interactions. mdpi.comaps.orgbeilstein-journals.org

The large, flat aromatic surface of this compound makes it an excellent candidate for the non-covalent functionalization of SWCNTs. figshare.comresearchgate.net When mixed with a suspension of SWCNTs and sonicated, the this compound molecules would wrap around the nanotubes. This interaction is a form of physisorption that can overcome the strong van der Waals forces that cause nanotubes to bundle together, thereby promoting their dispersion in a solvent. nih.govbeilstein-journals.org This functionalization can also serve as a method to immobilize other molecules onto the nanotube surface if the this compound is further derivatized with other functional groups. nih.govmdpi.com

Table 2: Comparison of Aromatic Molecules for Non-Covalent Functionalization of SWCNTs This table presents data for analogous systems to illustrate the principle of π-stacking on carbon nanotube surfaces.

Aromatic MoleculeInteraction TypeEffect on SWCNTs
Pyreneπ-π StackingExcellent dispersion in various solvents
Porphyrinπ-π StackingIncreased solubility, facilitates electron transfer
Anthraceneπ-π StackingActs as a linking agent for immobilization

Data compiled from analogous systems to demonstrate the principle. nih.govmdpi.com

Conclusion and Future Research Directions

Summary of Key Findings and Advancements

Research into quinoxalino[2,3-b]phenazine and its derivatives has led to significant progress in both fundamental understanding and practical applications. A major area of advancement has been in the development of synthetic methodologies. Various synthetic routes have been established, often involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, providing access to a range of substituted and functionalized this compound frameworks. beilstein-journals.orgresearchgate.net More recently, one-pot, three-component coupling reactions have been explored, offering more efficient and atom-economical pathways to these complex heterocyclic systems. beilstein-journals.org

A key finding is the exceptional thermal and chemical stability of the this compound core, a direct consequence of its extended π-conjugated system. This inherent robustness has made it an attractive building block for advanced materials. In the realm of materials science, a significant breakthrough has been the integration of this compound derivatives into conjugated microporous polymers (CMPs). rsc.org These materials have demonstrated promise as electrodes for supercapacitors, exhibiting high capacitance and excellent stability over numerous charge-discharge cycles. rsc.org The nitrogen-rich structure of the this compound unit is believed to contribute to the enhanced electrochemical performance by providing redox-active sites. rsc.org

Furthermore, derivatives of this heterocyclic system have been investigated as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net The planar structure and the presence of multiple nitrogen atoms facilitate strong adsorption onto the metal surface, forming a protective layer that significantly impedes the corrosion process. researchgate.net While the broader families of quinoxaline (B1680401) and phenazine (B1670421) compounds are known for their diverse biological activities, including antimicrobial and anticancer properties, the specific biological potential of the core this compound remains a developing area of investigation. beilstein-journals.orgglobalauthorid.com

Unexplored Research Avenues and Potential for Novel Derivatives

Despite the progress made, the full potential of this compound is far from realized, with numerous research avenues remaining unexplored. A significant opportunity lies in the systematic exploration of its photophysical and electronic properties. The extended aromatic system suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research could focus on synthesizing a library of derivatives with systematically varied electron-donating and electron-withdrawing substituents to fine-tune the HOMO/LUMO energy levels, bandgap, and charge transport characteristics.

The design and synthesis of novel derivatives with specific functionalities is another promising direction. For instance, the introduction of chiral moieties could lead to materials with interesting chiroptical properties and potential applications in asymmetric catalysis or sensing. The incorporation of water-solubilizing groups could pave the way for the investigation of their biological activities in aqueous media, a critical step towards potential therapeutic applications. The development of indolo[2,3-b]quinoxaline hybrids, for example, has shown efficacy against the H1N1 strain of the influenza virus, suggesting that related fused systems could be of interest. nih.gov

Furthermore, the coordination chemistry of this compound remains largely uncharted territory. The multiple nitrogen atoms in the heterocyclic core present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to the discovery of new catalysts, magnetic materials, or luminescent probes. The synthesis of a 3,12-dimethylbenzo[a]quinoxalino[2,3-c]phenazine derivative and its reaction with mercury(II) bromide has demonstrated its bidentate character. researchgate.net

Challenges and Opportunities in this compound Research

Another significant challenge is the poor solubility of the parent this compound and many of its derivatives in common organic solvents. This low solubility can complicate purification, characterization, and processing for device fabrication. The strategic introduction of solubilizing groups, such as long alkyl chains or branched substituents, is a key strategy to overcome this limitation, but can also add to the synthetic complexity.

Despite these challenges, the opportunities in this compound research are vast. The unique combination of a rigid, planar structure, high thermal and chemical stability, and a nitrogen-rich electronic framework provides a versatile platform for the design of new functional materials. The potential to systematically tune its electronic and optical properties through synthetic modification opens up a wide range of applications in organic electronics. The preliminary findings in energy storage and corrosion inhibition highlight the potential for developing high-performance materials for demanding applications. Moreover, the largely unexplored biological potential of this heterocyclic system presents an exciting frontier for medicinal chemistry research, with the possibility of discovering novel therapeutic agents. As synthetic methods become more refined and our understanding of the structure-property relationships deepens, this compound is poised to become an increasingly important building block in the development of next-generation technologies.

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